molecular formula C22H16N2O3S2 B2476337 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione CAS No. 1164123-99-2

3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B2476337
CAS No.: 1164123-99-2
M. Wt: 420.5
InChI Key: RWSRJUNGNDTLNN-DQBOXZGESA-N
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Description

3-((Z)-4-Oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione is a synthetic hybrid compound designed for advanced pharmacological research, incorporating two pharmaceutically significant scaffolds: the rhodanine (4-oxo-2-thioxothiazolidine) and the pyrrolidine-2,5-dione (succinimide). Compounds featuring the rhodanine core have demonstrated potent and broad-spectrum antimicrobial activities in scientific studies. Research on analogous molecules has shown that this structure can inhibit bacterial growth, with activity against various Gram-positive and Gram-negative bacteria, potentially by targeting essential enzymes like MurB in E. coli . Furthermore, the rhodanine moiety is recognized for its enzyme inhibitory properties. Similar structures have been investigated as potent inhibitors of tyrosinase, a key enzyme in melanogenesis, and other targets, making this chemotype a valuable template in enzymology and drug discovery efforts . The 1-phenylpyrrolidine-2,5-dione segment of the molecule is another privileged structure in medicinal chemistry. Derivatives of pyrrolidine-2,5-dione have been extensively studied and reported to exhibit central nervous system activity, including significant anticonvulsant effects in established seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . This hybrid molecule is intended for use by scientific researchers to explore these potential biological activities and mechanisms of action in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S2/c25-19-14-17(20(26)23(19)16-11-5-2-6-12-16)24-21(27)18(29-22(24)28)13-7-10-15-8-3-1-4-9-15/h1-13,17H,14H2/b10-7+,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSRJUNGNDTLNN-DQBOXZGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione is a derivative of pyrrolidine and thiazolidinone frameworks that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of thiazolidinone and pyrrolidine derivatives. These steps often utilize various reagents and conditions to achieve the desired functional groups and stereochemistry. The synthetic pathway can be summarized as follows:

  • Formation of Thiazolidinone : The initial step involves reacting appropriate thioketones with amines.
  • Pyrrolidine Formation : Subsequent cyclization leads to the formation of the pyrrolidine ring.
  • Final Modifications : Further modifications introduce the phenylallylidene moiety, completing the structure.

Anticancer Activity

Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives bearing similar structural motifs have been tested against various cancer cell lines, including A549 (lung cancer) and other solid tumors.

CompoundCell LineIC50 (µM)Mechanism of Action
21A54912.5Induction of apoptosis through caspase activation
22MCF715.0Inhibition of cell proliferation via cell cycle arrest

In one study, derivatives demonstrated a dose-dependent decrease in cell viability in A549 cells, with some compounds showing IC50 values lower than standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings suggest that modifications to the thiazolidinone scaffold can enhance both anticancer and antimicrobial activities, making it a promising candidate for further drug development .

Case Studies

  • Anticancer Efficacy : A study evaluated several pyrrolidine derivatives for their anticancer activities against leukemia cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to existing treatments .
  • Resistance Mechanisms : Research into the antimicrobial efficacy revealed that compounds could overcome some resistance mechanisms in bacteria, suggesting potential applications in treating infections caused by resistant strains .

Q & A

What are the critical parameters for optimizing the synthesis of 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione to achieve high yield and purity?

Answer:
Key parameters include:

  • Temperature control : Reflux conditions (e.g., 80–100°C) are often required to facilitate cyclization and imine formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve reaction homogeneity and intermediate stability .
  • Catalyst use : Acidic or basic catalysts (e.g., piperidine for Knoevenagel condensation) enhance reaction efficiency .
  • Reaction time : Extended durations (6–24 hours) ensure complete conversion, monitored via TLC or HPLC .
  • Purification : Recrystallization (ethanol/DMF mixtures) or column chromatography resolves impurities .

How can researchers characterize the structural integrity of this compound and confirm its stereochemical configuration?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and confirm Z/E configurations of allylidene and thioxothiazolidinone moieties .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives .
  • FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm1^{-1}, C=S at ~1200 cm1^{-1}) .

What stability challenges arise during storage or experimental use, and how can they be mitigated?

Answer:

  • pH sensitivity : Thioxothiazolidinone rings degrade under strongly acidic/basic conditions. Use neutral buffers for biological assays .
  • Light sensitivity : The conjugated allylidene system may photoisomerize. Store in amber vials at –20°C .
  • Oxidation : Thioamide groups oxidize in air. Purge solutions with inert gases (N2_2, Ar) .

How do researchers identify and mitigate common synthetic by-products or impurities?

Answer:

  • By-product profiling : HPLC-MS identifies unreacted intermediates (e.g., uncyclized thiazolidinone precursors) .
  • Optimized workup : Sequential solvent extraction removes polar/non-polar impurities .
  • Crystallization control : Slow cooling minimizes co-precipitation of stereoisomers .

What strategies are recommended for designing structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog synthesis : Modify substituents on the pyrrolidine-2,5-dione or phenylallylidene moieties to assess electronic/steric effects .
  • Biological testing : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR .
  • Computational modeling : Docking studies (AutoDock, Schrödinger) predict binding interactions and guide rational design .

How can contradictions between in vitro and in vivo biological activity data be resolved?

Answer:

  • Bioavailability studies : Assess solubility (shake-flask method) and permeability (Caco-2 assays) to identify absorption limitations .
  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites in plasma or liver microsomes .
  • Formulation optimization : Use nanocarriers (liposomes, micelles) to enhance in vivo stability .

What advanced analytical techniques are used to monitor reaction progress in real time?

Answer:

  • In-situ FT-IR : Tracks carbonyl/thioamide group changes during synthesis .
  • HPLC-DAD : Quantifies intermediate consumption and product formation .
  • ReactIR : Provides kinetic data for rate-determining steps (e.g., imine formation) .

How does this compound compare structurally and functionally to other thiazolidinone derivatives?

Answer:

Compound Class Key Features Biological Activity Reference
Thiazolidinediones2,4-thiazolidinedione coreAntidiabetic (PPARγ agonists)
Nitrophenyl derivativesElectron-withdrawing nitro groupsAntimicrobial, anticancer
Pyrazole hybridsDual heterocyclic frameworkAnti-inflammatory, kinase inhibition

This compound’s pyrrolidine-2,5-dione and conjugated allylidene groups enhance π-π stacking and enzyme inhibition .

What methodologies are recommended for evaluating its mechanism of action in cancer cell lines?

Answer:

  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .
  • Cell cycle analysis : PI staining with synchronized cultures to identify G1/S or G2/M arrest .
  • Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., MAPK, PI3K-Akt) .

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Multi-technique validation : Cross-check NMR, IR, and X-ray data to resolve ambiguous peaks .
  • Dynamic NMR : Assess temperature-dependent shifts for conformational flexibility .
  • Theoretical calculations : DFT-based NMR chemical shift predictions (Gaussian, ORCA) .

What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : SwissADME or PreADMET estimates absorption, metabolism, and toxicity .
  • PBPK modeling : GastroPlus simulates tissue distribution and clearance .
  • QSAR models : MOE or Dragon descriptors correlate structural features with activity .

How can researchers design controlled degradation studies to assess stability under physiological conditions?

Answer:

  • Forced degradation : Expose to oxidative (H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions .
  • LC-MS analysis : Identify degradation products and propose pathways .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months (ICH guidelines) .

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